molecular formula C21H18FN5O B11130427 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide

Cat. No.: B11130427
M. Wt: 375.4 g/mol
InChI Key: IQGNNONVXZPETC-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of their activity. For example, it may bind to G-protein coupled receptors (GPCRs) or inhibit specific kinases, thereby affecting cellular signaling pathways .

Properties

Molecular Formula

C21H18FN5O

Molecular Weight

375.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide

InChI

InChI=1S/C21H18FN5O/c22-17-5-2-15-8-12-27(19(15)14-17)13-11-23-20(28)16-3-6-18(7-4-16)26-21-24-9-1-10-25-21/h1-10,12,14H,11,13H2,(H,23,28)(H,24,25,26)

InChI Key

IQGNNONVXZPETC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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